3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

Lipophilicity XLogP3 Physicochemical profiling

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-57-6) is an N-substituted thiazolidine-2,4-dione (TZD) derivative bearing a 3,4-dichlorobenzyl moiety at the N-3 position. With a molecular formula of C₁₀H₇Cl₂NO₂S and a molecular weight of 276.14 g/mol, it belongs to the privileged TZD scaffold class extensively explored for aldose reductase inhibition, PPAR modulation, and antimicrobial applications.

Molecular Formula C10H7Cl2NO2S
Molecular Weight 276.14 g/mol
CAS No. 102653-57-6
Cat. No. B3318793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione
CAS102653-57-6
Molecular FormulaC10H7Cl2NO2S
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
InChIKeyHBRHVYDRMDAFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-57-6): Core Physicochemical and Structural Identity for Procurement Specification


3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-57-6) is an N-substituted thiazolidine-2,4-dione (TZD) derivative bearing a 3,4-dichlorobenzyl moiety at the N-3 position [1]. With a molecular formula of C₁₀H₇Cl₂NO₂S and a molecular weight of 276.14 g/mol, it belongs to the privileged TZD scaffold class extensively explored for aldose reductase inhibition, PPAR modulation, and antimicrobial applications [2]. Its computed XLogP3 of 3.0 and topological polar surface area (TPSA) of 37.38 Ų position it as a moderately lipophilic building block suitable for further derivatization, particularly via Knoevenagel condensation at the C-5 methylene position to generate 5-benzylidene TZD analogs such as IMD-1622 .

Why Generic N-Benzyl-TZD Interchange Fails: The Quantifiable Impact of 3,4-Dichloro Substitution on Lipophilicity, Electronic Profile, and Derivatization Potential of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione


Substitution at the N-3 benzyl position of the TZD scaffold is a critical determinant of both physicochemical properties and downstream biological performance of 5-benzylidene derivatives [1]. The 3,4-dichloro pattern on the benzyl ring imparts a distinct combination of lipophilicity (XLogP3 = 3.0) and electron-withdrawing character that differs quantifiably from the unsubstituted benzyl analog (XLogP3 ≈ 1.5, MW = 207.25), the mono-4-chloro analog (MW = 241.69, XLogP3 ≈ 2.1), and the positional isomer 2,4-dichloro analog (CAS 102653-72-5, same MW but altered dipole moment and steric profile) [2]. These differences are non-trivial: a ΔXLogP3 of approximately 1.5 between the 3,4-dichloro and unsubstituted benzyl variants translates to a roughly 30-fold difference in octanol-water partition coefficient, directly impacting chromatographic retention, membrane permeability of derived 5-arylidene products, and reproducibility in structure-activity relationship (SAR) campaigns [2]. Generic substitution with any alternative N-benzyl TZD therefore introduces uncontrolled variables in both intermediate handling and final compound performance.

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione: Head-to-Head Comparative Evidence for Informed Procurement Decisions


Lipophilicity Differentiation: XLogP3 of 3.0 for the 3,4-Dichloro Analog vs. Unsubstituted and Mono-Chloro Benzyl TZD Comparators

The target compound exhibits a computed XLogP3 of 3.0, which is approximately 1.5 log units higher than the unsubstituted 3-benzyl-1,3-thiazolidine-2,4-dione (estimated XLogP3 ≈ 1.5) and approximately 0.9 log units higher than the mono-4-chloro analog 3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione (estimated XLogP3 ≈ 2.1) [1][2]. This corresponds to an approximately 30-fold and 8-fold greater octanol-water partition coefficient, respectively. The positional isomer 3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5) shares the same molecular formula and computed XLogP3 but differs in dipole orientation due to the ortho-chloro substitution pattern .

Lipophilicity XLogP3 Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Target Compound vs. 5-Benzylidene Derivative IMD-1622 — Implications for Intermediate Handling

The target compound has a TPSA of 37.38 Ų with 0 hydrogen bond donors and 3 hydrogen bond acceptors, as reported by the Leyan vendor specification . In contrast, its 5-benzylidene derivative IMD-1622 (CAS 848601-97-8) has a TPSA of approximately 104 Ų (computed, incorporating three phenolic -OH groups) and an ACD/LogP of 3.87 . The lower TPSA and absence of hydrogen bond donors in the target compound confer superior organic solubility and simplified purification (e.g., normal-phase chromatography) relative to the more polar derivative, making it the preferred procurement form for laboratories intending to perform divergent C-5 functionalization .

TPSA Drug-likeness Intermediate quality

Positional Isomer Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern and Its Impact on Regioselective Derivatization

The 3,4-dichlorobenzyl substitution pattern on the target compound (CAS 102653-57-6) places both chlorine atoms on adjacent positions of the phenyl ring with para- and meta-relationship to the methylene linker, creating a dipole moment vector distinct from the 2,4-dichlorobenzyl isomer (CAS 102653-72-5), where one chlorine occupies the ortho position [1]. This positional difference alters the electron density distribution on the aromatic ring: the 3,4-dichloro pattern exerts a net electron-withdrawing effect through both inductive (-I) and mesomeric (-M) mechanisms, while the 2,4-dichloro pattern introduces steric hindrance at the ortho position that can restrict rotational freedom of the benzyl group . Although direct comparative biological data are not available for the parent intermediates, SAR studies on related 5-benzylidene TZD series demonstrate that the position of chlorine substitution on the N-benzyl ring significantly modulates aldose reductase inhibitory potency [2].

Positional isomerism Regioselectivity SAR consistency

Vendor-Supplied Purity Specification: 98% (NLT) as a Baseline for Reproducible Derivatization Chemistry

Commercially available batches of 3-(3,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione are supplied at a minimum purity of 98% (NLT) by multiple vendors including MolCore and Leyan, with storage conditions specified at 20°C for up to 2 years . The closely related positional isomer 3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is also available at 98% purity, but with differentiated storage requirements (sealed, dry, 2–8°C) that reflect potentially different solid-state stability profiles . The 3,4-dichloro compound's stability at ambient temperature (20°C) offers logistical advantages for laboratory inventory management compared to the 2,4-isomer's cold-chain requirement.

Purity specification Quality control Synthetic intermediate

TZD Scaffold Privilege: Class-Level Evidence for the N-3 Substituent's Role in Modulating Aldose Reductase and PARP-1 Dual Inhibition Potency

In a rationally designed series of TZD derivatives evaluated as dual ALR2/PARP-1 inhibitors, compounds bearing halogen-substituted N-benzyl groups demonstrated IC₅₀ values in the low micromolar to submicromolar range (1.34–5.03 μM) against both enzymes, with the nature and position of halogen substitution directly influencing potency [1]. While the specific 3,4-dichlorobenzyl TZD intermediate was not directly assayed in this study, the SAR trend establishes that N-benzyl halogenation pattern is a critical potency determinant for the final 5-substituted derivatives. Separately, 33 N-substituted benzylidene TZDs were screened for ALR2 inhibition, identifying compound 21 (IC₅₀ = 0.95 ± 0.11 μM against ALR2) as the most potent and selective inhibitor with a pKa of 9.8, suggesting superior membrane permeability over Epalrestat [2]. These class-level data underscore the importance of precise N-3 substitution pattern control.

Aldose reductase PARP-1 TZD scaffold dual inhibition

Molecular Weight and Rotatable Bond Economy: Target Compound Compared with Heavier TZD Derivatives for Fragment-Based Screening Libraries

At 276.14 g/mol with only 2 rotatable bonds, 3-(3,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione falls within the acceptable fragment-like physicochemical space (MW < 300) and compares favorably against more elaborate TZD derivatives such as the 5-benzylidene analog 5-(3,4-dichlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione (C₁₆H₉Cl₂NO₂S, MW 350.22, 3 rotatable bonds) [1]. This molecular economy facilitates its use as a core fragment for library enumeration while maintaining compliance with the Rule of Three (RO3) guidelines for fragment-based screening [1].

Fragment-based drug discovery Molecular weight Rotatable bonds

Optimal Procurement and Application Scenarios for 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Divergent Synthesis of 5-Arylidene TZD Libraries for Aldose Reductase and PAI-1 Inhibitor Screening

The target compound serves as the optimal N-3 building block for Knoevenagel condensation at the C-5 position to generate focused libraries of 5-benzylidene TZD derivatives, including the known PAI-1 inhibitor IMD-1622. Its TPSA of 37.38 Ų facilitates clean reaction monitoring via TLC and straightforward chromatographic purification of intermediates, while its 98% purity specification ensures consistent product yields in parallel synthesis workflows .

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring RO3-Compliant Halogenated Heterocycles

With MW = 276.14 (< 300), XLogP3 = 3.0 (≤ 3), HBA = 3 (≤ 3), and HBD = 0 (≤ 3), this compound satisfies all Rule of Three criteria for fragment libraries . The 3,4-dichloro substitution pattern provides a synthetically accessible halogen handle for further elaboration via cross-coupling or nucleophilic aromatic substitution, while the TZD core offers hydrogen-bonding vectors for target engagement. Procurement of the correct positional isomer (3,4- vs. 2,4-dichloro) ensures that fragment soaking and co-crystallization experiments yield interpretable and reproducible electron density maps.

SAR Studies Investigating N-Benzyl Halogenation Effects on TZD Target Engagement

For medicinal chemistry programs exploring the impact of N-benzyl substitution on TZD biological activity, the 3,4-dichlorobenzyl variant provides a distinct electronic and steric profile relative to the unsubstituted benzyl (ΔXLogP3 ≈ +1.5), 4-chlorobenzyl (ΔXLogP3 ≈ +0.9), and 2,4-dichlorobenzyl (same XLogP3 but altered 3D conformation due to ortho chlorine) comparators . This enables systematic probing of lipophilicity-electronic-activity relationships without the confounding steric effects introduced by ortho-substituted analogs.

Process Chemistry Development Requiring Ambient-Stable Synthetic Intermediates

The documented ambient temperature storage stability (20°C for 2 years) of the 3,4-dichloro isomer, contrasted with the cold-chain requirement (2–8°C) of the 2,4-dichloro positional isomer, makes this compound the preferred choice for process development laboratories operating without dedicated refrigerated storage for intermediates . This logistical advantage translates to reduced inventory management complexity and lower risk of batch failure due to temperature excursions during shipping or extended benchtop use.

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